![molecular formula C10H13NO2 B14471429 3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-21-7](/img/structure/B14471429.png)
3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanobicyclo[222]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a cyanide group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with cyanide and carboxylation reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyanide group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyanide group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with the cyanide group at a different position.
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the cyanide group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]octane-2-carboxylic acid: Different position of the carboxylic acid group, affecting its reactivity and applications
Uniqueness
3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both a cyanide and a carboxylic acid group in a bicyclic structure. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
72764-21-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c11-6-8-5-10(9(12)13)3-1-7(8)2-4-10/h7-8H,1-5H2,(H,12,13) |
InChI Key |
IGGMALWCGFXIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


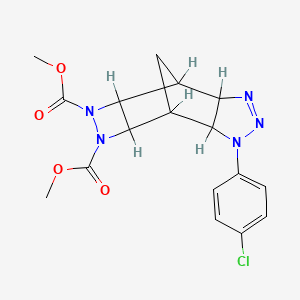
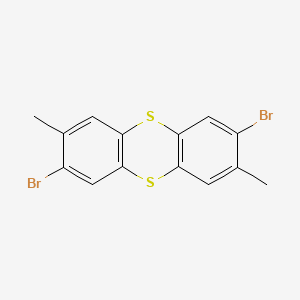
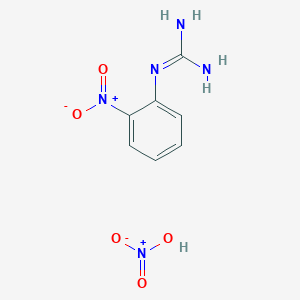

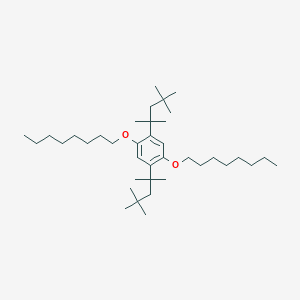
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
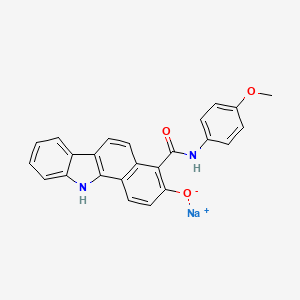
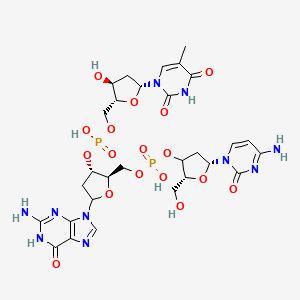
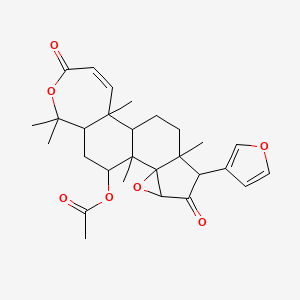

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
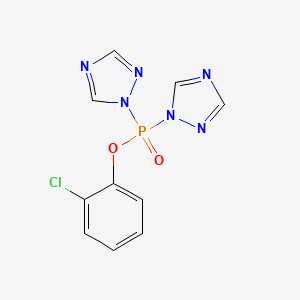
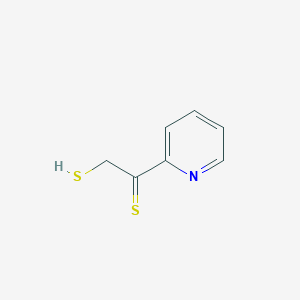
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
